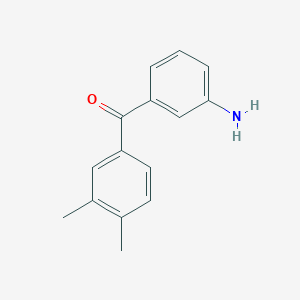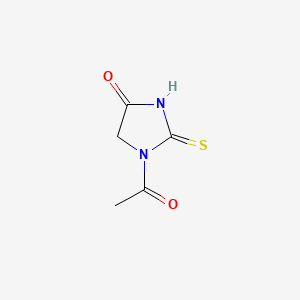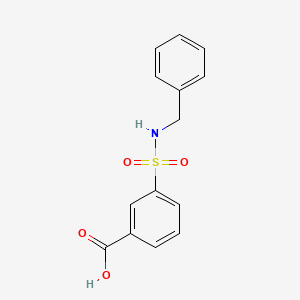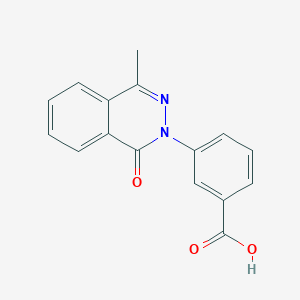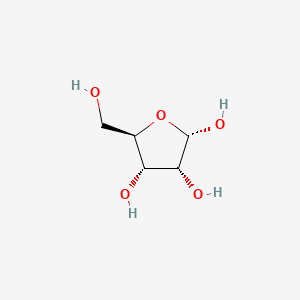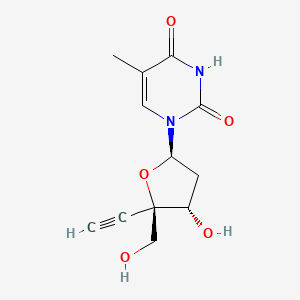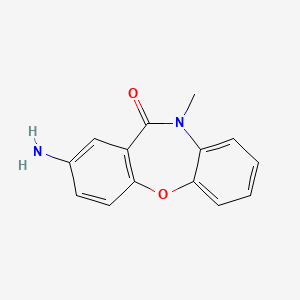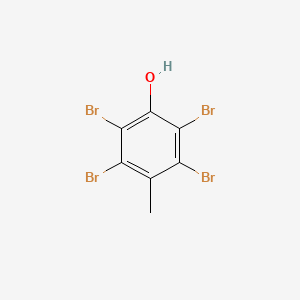
2,3,5,6-Tetrabromo-4-methylphenol
Übersicht
Beschreibung
2,3,5,6-Tetrabromo-4-methylphenol (TBMP) is a halogenated phenol that is widely used in the synthesis of various organic compounds and as a flame retardant. It is an aromatic compound with a molecular formula of C7H5Br4O and a molecular weight of 326.94 g/mol. TBMP is a colorless solid at room temperature and is soluble in organic solvents such as ethanol and methanol.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Biological Activities
2,3,5,6-Tetrabromo-4-methylphenol is recognized for its antioxidant properties. A study identified a compound with similar bromination and methylation, showing significant antioxidant activity, suggesting that this compound could have similar properties. The molecule exhibited high antioxidant activity as identified through fractionation and testing using the DPPH method, with the activity linked to the brominated and methylated phenolic structure (Bouftira, Abdelly, & Sfar, 2007).
Role in Synthesis and Chemical Reactions
The compound plays a role in synthetic chemistry, particularly in reactions involving phenolic compounds. A related study explored the nitration of phenolic compounds using Bi(NO3)3.5H2O as a nitrating agent, where derivatives of methylphenol, a compound structurally similar to this compound, were used, indicating potential applications in the synthesis of nitrated products (Hong-bin Sun, Hua, & Yingwu Yin, 2005).
Applications in Polymer Chemistry
The compound's derivatives show potential as initiators in ring-opening polymerization processes, suggesting that this compound could play a role in the development of new polymeric materials. The study demonstrates the use of related phenolic compounds in obtaining sodium aryloxide complexes, which are active as initiators for the ring-opening polymerization of rac-lactide, indicating its utility in polymer synthesis (Calvo, Davidson, & García-Vivó, 2011).
Applications in Material Science
Compounds structurally related to this compound have been used in material science, particularly in synthesizing complexes with unique properties. For instance, a family of ruthenium(III) complexes containing 2-(arylazo)phenolate ligands, structurally related to this compound, was synthesized, showing unique C-C coupling and N=N cleavage, indicating potential applications in designing materials with specific magnetic and electrochemical properties (Halder, Acharyya, Peng, Lee, Drew, & Bhattacharya, 2006).
Environmental Applications
The brominated and methylated structure of this compound suggests its potential role in environmental applications, such as antifouling activities. Compounds with similar structural features have shown significant antifouling activity against various marine organisms, indicating that this compound could be explored for similar applications, benefiting marine infrastructure and ship hulls (Ortlepp, Pedpradap, Dobretsov, & Proksch, 2008).
Safety and Hazards
2,3,5,6-Tetrabromo-4-methylphenol is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of water .
Wirkmechanismus
Target of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation . This suggests that it may interact with proteins or receptors in these tissues.
Result of Action
It is known to cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,5,6-Tetrabromo-4-methylphenol. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . It is also advised to avoid the chemical entering drains, indicating that it may be sensitive to certain environmental conditions .
Eigenschaften
IUPAC Name |
2,3,5,6-tetrabromo-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br4O/c1-2-3(8)5(10)7(12)6(11)4(2)9/h12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVMKSWFUQZIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332472 | |
| Record name | 2,3,5,6-Tetrabromo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37721-75-8 | |
| Record name | 2,3,5,6-Tetrabromo-4-methylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37721-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrabromo-4-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80332472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-Tetrabromo-p-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
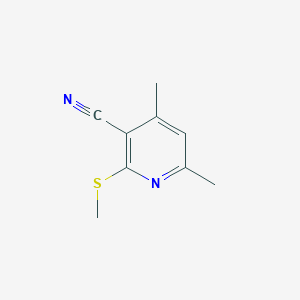


![2-[(2-Furylmethyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carbaldehyde](/img/structure/B1331060.png)
![1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene](/img/structure/B1331063.png)


